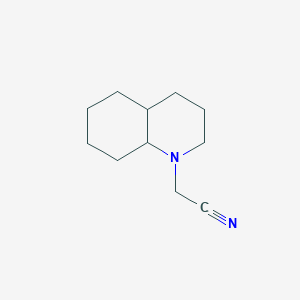
2-(Decahydroquinolin-1-yl)acetonitrile
Übersicht
Beschreibung
2-(Decahydroquinolin-1-yl)acetonitrile, also known as DHQ-1, is a derivative of tetrahydroisoquinoline. It is an off-white crystalline powder with a molecular weight of 178.28 . The IUPAC name for this compound is octahydro-1 (2H)-quinolinylacetonitrile .
Molecular Structure Analysis
The InChI code for 2-(Decahydroquinolin-1-yl)acetonitrile is 1S/C11H18N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-6,8-9H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Decahydroquinolin-1-yl)acetonitrile is an off-white crystalline powder. It has a molecular weight of 178.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, a related chemical, has been synthesized using the Bischler-Napieralski method. Its reactivity has been explored with various hydrazonoyl halides to form pyrrolo[2,1-a]isoquinoline derivatives, which are structurally established through analytical and spectroscopic data, including X-ray crystallography (Awad et al., 2001).
Photochemistry and Photoreactivity
A study on 8-Hydroxy-5-nitroquinoline, a compound with a similar structure, in acetonitrile has been conducted. This research investigates its photosensitivity and photochemistry using transient absorption and time-resolved resonance Raman spectroscopies. The study provides insights into the short-lived intermediates during photoreaction and excited state proton transfer (Wang et al., 2022).
Synthesis of Quinoline Derivatives
Research on the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, another related compound, demonstrates the reactivity of this class of compounds towards various reagents, contributing to the formation of antimicrobial derivatives (Elkholy & Morsy, 2006).
Optical Properties in Organoboron Complexes
A study involving 2-(4-phenylquinolin-2-yl)phenol derivatives, complexed with boron trifluoride, delves into the optical properties of these compounds. This research is significant for understanding the fluorescence and electrochemical properties of organoboron complexes related to quinoline structures (Balijapalli & Kulathu Iyer, 2015).
Redox Reactions
Investigations into the redox reactions of dihydronicotinamides in acetonitrile provide insights into the electron transfer mechanisms in compounds structurally similar to 2-(Decahydroquinolin-1-yl)acetonitrile (Powell & Bruice, 1982).
Antimicrobial and Antifungal Activities
Synthesized [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles show antimicrobial and antifungal activities, highlighting the potential of quinoline derivatives in medicinal chemistry (Surikova, Mikhailovskii & Odegova, 2015).
Eigenschaften
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIDUVEBKSVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Decahydroquinolin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)




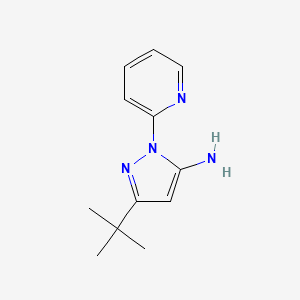
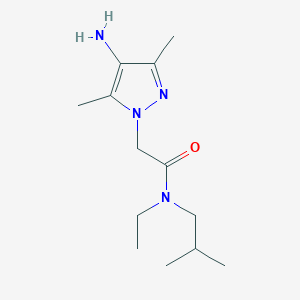
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

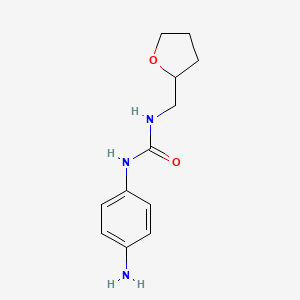
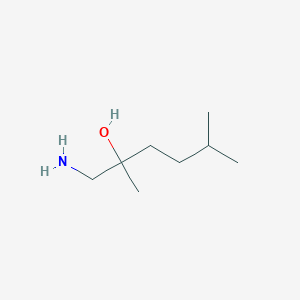
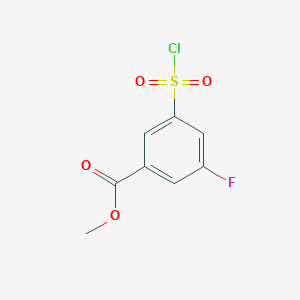
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)